

Buntanetap Tartrate: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Buntanetap Tartrate

Cat. No.: B12366244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buntanetap, also known as ANVS401 or Posiphen, is a clinical-stage drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is the tartrate salt of the (+) enantiomer of phenserine. Buntanetap's mechanism of action involves the inhibition of the translation of several neurotoxic proteins, including amyloid precursor protein (APP), alpha-synuclein (α Syn), and tau. This technical guide provides a comprehensive overview of the available data on the solubility and stability of **buntanetap tartrate**, critical parameters for its development as a therapeutic agent.

Physicochemical Properties

Buntanetap tartrate is a white to off-white solid. Key physicochemical properties are summarized in the table below.

Property	Value	Source
Chemical Name	(3aR,8aS)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate tartrate	[1]
Molecular Formula	C ₂₄ H ₂₉ N ₃ O ₈	[2][3]
Molecular Weight	487.5 g/mol	[2][3]
CAS Number	865795-23-9	[2]

Solubility Data

Buntanetap tartrate exists in at least two polymorphic forms, an anhydrous form (Form A) and a dihydrate form (Form B). These forms exhibit different aqueous solubilities.

Form	Solvent	Solubility	Temperature	Method
Form A (Anhydrous)	Water	> 100 mg/mL	Not Specified	Not Specified
Form B (Dihydrate)	Water	14 mg/mL	Not Specified	Not Specified

Note: The specific experimental conditions for the determination of the above solubility data are not publicly available.

Inferred Experimental Protocol for Solubility Determination (Shake-Flask Method)

While a specific protocol for **buntanetap tartrate** is not available, the following is a generalized shake-flask method commonly used in the pharmaceutical industry to determine equilibrium solubility, based on established guidelines[4][5][6].

Objective: To determine the equilibrium solubility of **buntanetap tartrate** in water.

Materials:

- **Buntanetap tartrate** (Form A or Form B)
- Purified water (USP grade)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method for buntanetap

Procedure:

- Add an excess amount of **buntanetap tartrate** to a series of vials. The excess solid is necessary to ensure that equilibrium is reached with a saturated solution.
- Add a known volume of purified water to each vial.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
- Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies are often conducted to determine the time to reach equilibrium.
- After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
- To separate the solid from the solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

- Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Dilute the filtered solution with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of buntanetap in the diluted solution using a validated HPLC method.
- Calculate the solubility in mg/mL by correcting for the dilution factor.

Stability Data

Publicly available quantitative stability data for **buntanetap tartrate** is limited. However, it is known that the dihydrate form (Form B) possesses greater solid-state stability compared to the anhydrous form (Form A). A new crystalline form of buntanetap has been developed with exceptional stability[7][8].

Inferred Experimental Protocol for Stability Testing

The following is a generalized protocol for stability testing of a new drug substance like **buntanetap tartrate**, based on the International Council for Harmonisation (ICH) guidelines Q1A(R2)[9][10][11].

Objective: To evaluate the stability of **buntanetap tartrate** under various environmental conditions.

Materials:

- **Buntanetap tartrate**
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- Appropriate sample containers (e.g., glass vials with inert stoppers)
- A validated stability-indicating HPLC method

Procedure:

1. Stress Testing (Forced Degradation): Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This is crucial for developing and validating a stability-indicating analytical method.

- Acid Hydrolysis: Expose **buntanetap tartrate** solution to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).
- Base Hydrolysis: Expose the drug solution to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature.
- Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
- Thermal Degradation: Expose the solid drug substance to high temperature (e.g., 80 °C).
- Photostability: Expose the solid drug and drug solution to light according to ICH Q1B guidelines.

Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the amount of degradation and identify degradation products.

2. Long-Term and Accelerated Stability Studies: These studies are designed to predict the shelf life of the drug substance.

- Long-Term Stability: Store samples at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.
- Accelerated Stability: Store samples at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, purity, and other relevant parameters using a validated stability-indicating method.

Signaling Pathway and Mechanism of Action

Buntanetap's unique mechanism of action involves the modulation of protein translation. It specifically targets the iron-responsive element (IRE) in the 5' untranslated region (UTR) of

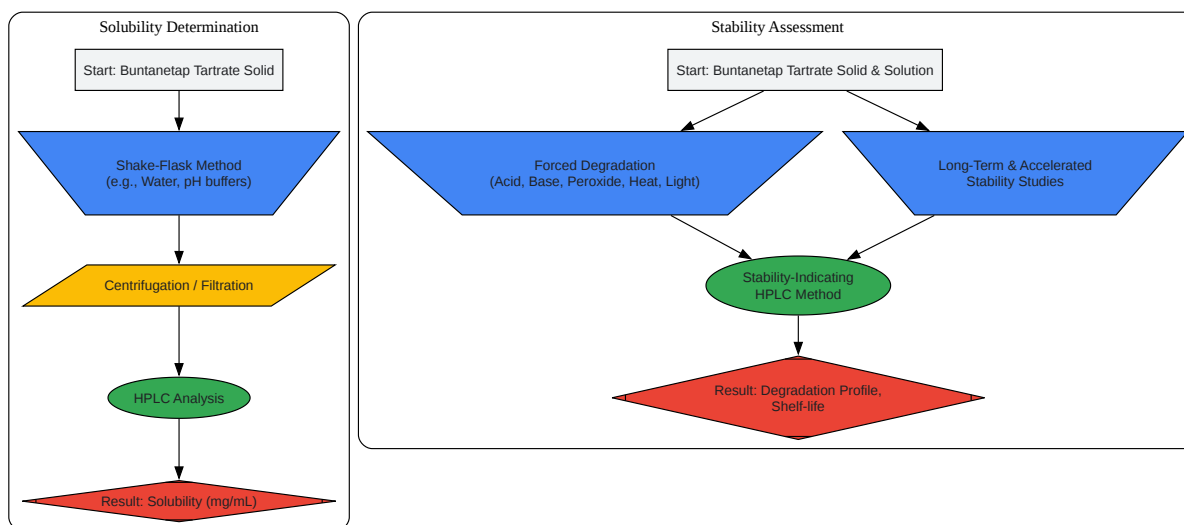
messenger RNAs (mRNAs) that code for several neurotoxic proteins.

Caption: Buntanetap's mechanism of action.

Description of the Signaling Pathway: In neurodegenerative diseases, there is an overproduction of neurotoxic proteins. The mRNAs for these proteins contain an iron-responsive element (IRE) in their 5' untranslated region. The Iron Regulatory Protein 1 (IRP1) can bind to this IRE. Buntanetap acts by stabilizing the complex between IRP1 and the IRE on the mRNA. This stabilization prevents the mRNA from binding to the ribosome, thereby inhibiting the translation of the mRNA into the neurotoxic protein. This leads to a reduction in the levels of proteins like amyloid precursor protein (APP), alpha-synuclein, and tau, which are implicated in the pathology of Alzheimer's and Parkinson's diseases.

Experimental Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for the analysis of solubility and stability of a pharmaceutical compound like **buntanetap tartrate**.



[Click to download full resolution via product page](#)

Caption: Workflow for solubility and stability analysis.

Conclusion

This technical guide summarizes the currently available public information on the solubility and stability of **buntanetap tartrate**. The existence of different polymorphic forms with distinct solubility profiles highlights the importance of solid-state characterization in the development of this drug candidate. While quantitative stability data is scarce, the identification of a more

stable crystalline form is a significant step forward. The elucidation of its mechanism of action provides a strong rationale for its therapeutic potential. Further detailed studies on pH-dependent solubility, forced degradation, and the development of validated stability-indicating methods are crucial for the continued development and eventual regulatory approval of **buntanetap tartrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alzforum.org [alzforum.org]
- 2. Buntanetap Tartrate | C₂₄H₂₉N₃O₈ | CID 134823887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. enamine.net [enamine.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Annovis Bio Files Provisional Patent for New Manufacturing Process of Crystalline Form of Buntanetap [annovisbio.com]
- 8. Annovis Bio Files Patent for New Buntanetap Manufacturing Process [synapse.patsnap.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- To cite this document: BenchChem. [Buntanetap Tartrate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12366244#buntanetap-tartrate-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com